molecular formula C22H22O11 B15289555 Rhamnocitrin 3-glucoside

Rhamnocitrin 3-glucoside

Cat. No.: B15289555
M. Wt: 462.4 g/mol
InChI Key: ULVBHEFDGPIWAT-LFXZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhamnocitrin 3-glucoside, also known as Rhamnocitrin-3-O-β-D-glucopyranoside, is a natural flavonoid glycoside. It is isolated from various plant species, including Astragalus membranaceus var. mongholicus . This compound is known for its diverse biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhamnocitrin 3-glucoside can be synthesized through the glycosylation of rhamnocitrin with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as Astragalus membranaceus. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Rhamnocitrin 3-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Rhamnocitrin 3-glucoside has a wide range of scientific research applications:

Mechanism of Action

Rhamnocitrin 3-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-30-11-6-12(25)15-13(7-11)31-20(9-2-4-10(24)5-3-9)21(17(15)27)33-22-19(29)18(28)16(26)14(8-23)32-22/h2-7,14,16,18-19,22-26,28-29H,8H2,1H3/t14-,16-,18+,19-,22+/m1/s1

InChI Key

ULVBHEFDGPIWAT-LFXZADKFSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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